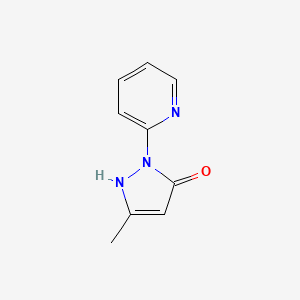

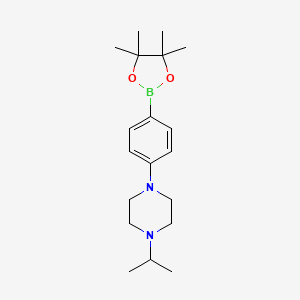

1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

Vue d'ensemble

Description

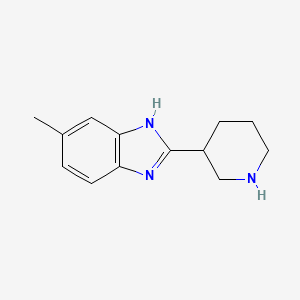

The compound “1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine” is a complex organic molecule. It contains an isopropyl group, a phenyl group, a piperazine ring, and a tetramethyl-1,3,2-dioxaborolane group .

Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific arrangement of these groups in the molecule. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a more precise analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on the functional groups present in the molecule. For example, the presence of the piperazine ring suggests that this compound might be a weak base .

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine and its derivatives are primarily involved in the synthesis of various pharmaceutical compounds. For instance, derivatives of this compound have been utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, showing inhibitory activity against serine proteases including thrombin (Spencer et al., 2002). Additionally, these derivatives have been used in the design and synthesis of novel compounds with potential antidepressant and antianxiety activities (Kumar et al., 2017).

Antipsychotic Agent Development

Certain derivatives, specifically those involving (piperazin-1-yl-phenyl)-arylsulfonamides, have been identified to exhibit high affinities for serotonin receptors, making them candidates for atypical antipsychotic agents (Park et al., 2010). This discovery highlights the compound's significance in psychiatric medication development.

Antioxidant Properties

Research into the antioxidant properties of 2-alkoxyphenylcarbamic acid derivatives containing a piperazin-1´-yl moiety, similar in structure to 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine, has shown promising results. These compounds have been screened for their antioxidant potential, revealing their effectiveness in certain assays (Malík et al., 2017).

Antimicrobial Applications

Compounds derived from 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine have been synthesized and evaluated for their antimicrobial properties. These studies have identified certain derivatives with excellent antibacterial and antifungal activities (Rajkumar et al., 2014).

Antitumor Activities

Further research has explored the potential antitumor activities of piperazine derivatives. For instance, studies have shown that certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have potential anticancer activities against breast cancer cells (Yurttaş et al., 2014).

Analgesic and Anti-inflammatory Properties

Research has also been conducted on the analgesic and anti-inflammatory properties of related compounds. For instance, phthaloylimidoalkyl derivatives have shown significant activity in models of inflammation and pain, highlighting the potential therapeutic uses of these compounds (Okunrobo & Usifoh, 2006).

Mécanisme D'action

Target of Action

The primary targets of the compound 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine, also known as 4-(4-Isopropylpiperizinyl)phenylboronic acid, pinacol ester, are typically organic molecules that contain carbon-carbon double bonds . This compound is often used in metal-catalyzed carbon-carbon bond formation reactions, such as the Suzuki–Miyaura reaction .

Mode of Action

The compound 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine interacts with its targets by donating a boron atom to the carbon-carbon double bond of the target molecule . This interaction results in the formation of a new carbon-boron bond, which can then be further manipulated in subsequent chemical reactions .

Biochemical Pathways

The action of 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of complex organic molecules, which can be used in various applications, such as drug development and materials science .

Pharmacokinetics

Given its chemical structure, it is likely that this compound has low bioavailability due to its large size and the presence of the boron atom, which may limit its absorption and distribution in biological systems .

Result of Action

The molecular and cellular effects of the action of 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine are primarily related to its role in carbon-carbon bond formation . By facilitating the formation of these bonds, this compound enables the synthesis of a wide range of organic molecules with diverse structures and properties .

Action Environment

The action, efficacy, and stability of 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine can be influenced by various environmental factors. For instance, the presence of a suitable metal catalyst is crucial for this compound to effectively participate in carbon-carbon bond formation reactions . Additionally, the stability of this compound may be affected by factors such as temperature, pH, and the presence of other chemicals .

Orientations Futures

Propriétés

IUPAC Name |

1-propan-2-yl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O2/c1-15(2)21-11-13-22(14-12-21)17-9-7-16(8-10-17)20-23-18(3,4)19(5,6)24-20/h7-10,15H,11-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSORKGLMGUQQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590388 | |

| Record name | 1-(Propan-2-yl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine | |

CAS RN |

1073354-18-3 | |

| Record name | 1-(Propan-2-yl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dixaborolan-2-yl)phenyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.